molecular formula C8H12N2O4 B1226100 homo-AMPA

homo-AMPA

Katalognummer: B1226100
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: NZDIZJGEDFARSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

    Hydroxylation and Methylation:

Industrial Production Methods: Industrial production of homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Analyse Chemischer Reaktionen

Reaktionstypen: Homo-α-Amino-3-hydroxy-5-methyl-4-isoxazolpropionsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Reihe von Homo-α-Amino-3-hydroxy-5-methyl-4-isoxazolpropionsäure-Analoga führt .

Wissenschaftliche Forschungsanwendungen

Pain Modulation

Recent studies have demonstrated the efficacy of homo-AMPA in modulating pain responses, particularly in diabetic neuropathic mice. In a controlled study, intra-ventrolateral periaqueductal gray (VL PAG) microinjections of this compound resulted in significant reductions in mechanical allodynia and increased latency to tail-flick responses. These findings suggest that this compound may exert anti-allodynic effects by influencing the activity of pain-responsive neurons in the rostral ventromedial medulla (RVM) .

Case Study: Diabetic Neuropathic Pain

  • Objective : Evaluate the effects of this compound on pain modulation.
  • Method : Microinjections into VL PAG of diabetic neuropathic mice.
  • Results :
    • Decreased mechanical allodynia
    • Increased latency to tail-flick
    • Altered neuronal firing patterns in RVM ON and OFF cells
  • : this compound may provide a novel approach to pain management by targeting specific neural pathways involved in pain perception.

Neuropharmacological Applications

This compound's interaction with mGluRs offers potential applications in neuropharmacology. Its selective modulation of glutamatergic signaling pathways can be harnessed to develop treatments for various neurological disorders characterized by dysregulated neurotransmission.

Potential Therapeutic Areas

  • Neurodegenerative Diseases : By modulating excitatory neurotransmission, this compound could play a role in managing conditions like Alzheimer's disease or Parkinson's disease, where glutamate signaling is often disrupted.
  • Mood Disorders : Given the involvement of glutamate in mood regulation, this compound may serve as a candidate for treating depression or anxiety disorders through its effects on synaptic plasticity.
  • Cognitive Enhancement : Research suggests that enhancing AMPAR activity can improve learning and memory processes. This compound's role in synaptic plasticity could be explored for cognitive enhancement therapies.

Mechanistic Insights

The mechanisms underlying the action of this compound involve its influence on AMPA receptor trafficking and synaptic stability. Studies indicate that this compound may promote the formation of GluA1 homomeric AMPARs, which are critical for long-term potentiation (LTP) and synaptic strengthening . This property positions this compound as a valuable tool for investigating synaptic dynamics and developing strategies to enhance synaptic function.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Pain ModulationReduces mechanical allodynia and alters pain response neuronal activityNovel analgesic therapies
Neurodegenerative DiseasesModulates excitatory neurotransmissionPossible treatments for cognitive decline
Mood DisordersTargets glutamatergic pathwaysNew approaches for depression and anxiety
Cognitive EnhancementEnhances AMPAR activity for improved learningCognitive enhancement therapies

Wirkmechanismus

Homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid exerts its effects by binding to the AMPA receptor, causing a conformational change that opens the ion channel. This allows the influx of cations, such as sodium and calcium, leading to depolarization of the postsynaptic neuron and the propagation of excitatory signals. The molecular targets include the GluA1-GluA4 subunits of the AMPA receptor, and the pathways involved are crucial for synaptic transmission and plasticity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid is unique in its selective agonism for AMPA receptors, making it a valuable tool for studying these receptors specifically without affecting other types of glutamate receptors .

Q & A

Basic Research Questions

Q. What is the structural and pharmacological basis for Homo-AMPA’s selectivity toward mGlu6 receptors?

this compound [(S)-2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid] is a chiral compound designed to mimic glutamate’s interaction with metabotropic glutamate receptors (mGluRs). Its selectivity for mGlu6 arises from the stereospecific arrangement of its isoxazole ring and extended carbon chain, which aligns with the orthosteric binding pocket of mGlu5. Pharmacological assays using cloned receptor subtypes (e.g., mGlu1–7) revealed that (S)-Homo-AMPA activates mGlu6 with an EC50 of 58 ± 11 µM, comparable to endogenous glutamate (EC50 = 20 ± 3 µM), while (R)-Homo-AMPA exhibits no activity at mGluRs but weak NMDA receptor antagonism . Methodologically, receptor specificity is validated via radioligand binding assays and calcium imaging in transfected cell lines.

Q. What experimental protocols are standard for testing this compound’s analgesic effects in rodent models?

In diabetic neuropathy models, this compound is microinjected into the ventrolateral periaqueductal gray (VL PAG) to assess pain modulation. Key steps include:

  • Behavioral assays : Measuring tail-flick latency and paw withdrawal thresholds to quantify analgesia.
  • Electrophysiology : Recording ON/OFF cell activity in the rostroventromedial medulla (RVM) to evaluate neuronal correlates of pain suppression.
  • Controls : Comparing this compound’s effects with saline or inactive enantiomers to isolate mGlu6-dependent mechanisms . Studies should adhere to ARRIVE guidelines for animal ethics, including randomization, blinding, and sample size justification.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on RVM neuronal activity across different pain models?

In diabetic mice, this compound suppresses RVM ON-cell activity (associated with pain facilitation) and enhances OFF-cell activity (pain inhibition). However, in non-diabetic controls, OFF-cell responses may vary due to baseline differences in glutamatergic tone. To address this:

  • Mechanistic dissection : Use optogenetic silencing of PAG-RVM projections to isolate this compound’s direct vs. circuit-level effects.
  • Model stratification : Compare neuropathic vs. inflammatory pain models to disentangle disease-specific receptor adaptations.
  • Dose-response curves : Test submaximal doses to avoid ceiling effects and reveal subtle modulatory roles .

Q. What methodological challenges arise in synthesizing and characterizing enantiomerically pure this compound, and how do these impact experimental outcomes?

The synthesis of (S)- and (R)-Homo-AMPA requires chiral HPLC or diastereomeric crystallization to achieve >99% enantiomeric excess (ee). Key challenges include:

  • Racemization risk : Acidic conditions during deprotection can degrade enantiopurity, necessitating low-temperature protocols.
  • Pharmacological validation : Even trace impurities (e.g., 0.3% (R)-enantiomer) may confound results due to off-target NMDA receptor effects. Best practices involve circular dichroism (CD) spectroscopy and NMR-based stereochemical assignments to confirm purity before functional assays .

Q. How does this compound’s efficacy at mGlu6 compare to other selective agonists in modulating spinal nociceptive pathways?

Unlike broad-spectrum mGluR agonists (e.g., L-AP4), this compound’s mGlu6 specificity avoids confounding activation of presynaptic mGlu2/3 receptors. Comparative studies should:

  • Use knockout models : Validate mGlu6 dependence by testing this compound in mGlu6<sup>−/−</sup> mice.
  • Assess downstream signaling : Quantify cAMP inhibition or MAPK pathway activation in spinal cord slices.
  • Cross-validate with antagonists : Co-application of mGlu6-selective antagonists (e.g, CPPG) to block effects .

Q. Methodological Considerations

  • Data Presentation : Follow APA guidelines for reporting EC50/IC50 values with 95% confidence intervals and statistical software (e.g., GraphPad Prism) .
  • Ethical Compliance : Detail animal welfare measures (e.g., analgesia protocols, humane endpoints) in methods sections to meet journal standards .
  • Contradiction Analysis : Use triangulation (behavioral, electrophysiological, molecular data) to reconcile conflicting results and avoid overinterpretation .

Eigenschaften

Molekularformel

C8H12N2O4

Molekulargewicht

200.19 g/mol

IUPAC-Name

2-amino-4-(5-methyl-3-oxo-1,2-oxazol-4-yl)butanoic acid

InChI

InChI=1S/C8H12N2O4/c1-4-5(7(11)10-14-4)2-3-6(9)8(12)13/h6H,2-3,9H2,1H3,(H,10,11)(H,12,13)

InChI-Schlüssel

NZDIZJGEDFARSV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)NO1)CCC(C(=O)O)N

Synonyme

2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid
homo-AMPA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.